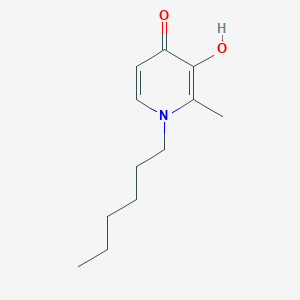

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl-

Descripción general

Descripción

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyridinone ring imparts unique chemical properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as pyridine derivatives.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the pyridinone ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the final product.

Análisis De Reacciones Químicas

Hydrolysis and Acid-Catalyzed Reactions

The hydroxyl group at the 3-position participates in acid-mediated transformations:

-

Deprotection :

-

Proton Exchange :

The hydroxyl group forms hydrogen bonds in the solid state, as confirmed by infrared spectroscopy (IR) and X-ray crystallography .

Metal Chelation

The 3-hydroxy-4-pyridinone scaffold exhibits strong affinity for transition metals, particularly Fe(III), Al(III), and Zn(II):

Alkylation and Functionalization

The hexyl chain and methyl group allow further derivatization:

-

N-Alkylation :

-

Esterification :

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Self-Assembly and Aggregation

The hexyl chain promotes hydrophobic interactions, leading to:

-

Micelle Formation : Critical micelle concentration (CMC) ~0.1 mM in aqueous solutions .

-

Lipid Membrane Interaction : Modulates DMPC/POPC bilayer fluidity, as shown by DSC and EPR studies .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with a melting point of 123–125°C (with slight discoloration) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antioxidant Properties

Research has shown that derivatives of 3-hydroxy-4-pyridinone, including 4(1H)-Pyridinone, exhibit potent antioxidant activity. A study demonstrated that these compounds can inhibit lipid peroxidation, thereby protecting cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases and cancer therapy, where oxidative stress plays a critical role in disease progression .

Chelation Therapy

The chelating ability of 4(1H)-Pyridinone derivatives towards transition metals is another significant application. These compounds can effectively bind metal ions such as iron and copper, which are often implicated in various diseases due to their role in catalyzing harmful reactions. For instance, studies have highlighted the use of 3-hydroxy-4-pyridinone chelators in treating conditions associated with metal overload, such as hemochromatosis and Wilson's disease. Their efficacy has been compared favorably against traditional chelators like desferrioxamine .

Anticancer Activity

Pyridinone derivatives have also been investigated for their anticancer properties. A recent review indicated that certain pyridinone compounds demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making them potential candidates for cancer therapeutics .

Environmental Applications

Detection of Metal Ions

The strong chelation properties of 4(1H)-Pyridinone derivatives enable their use in environmental monitoring. They can be employed as sensors for detecting metal ions in water sources, which is crucial for assessing environmental pollution. The ability to form stable complexes with metal ions allows for selective detection and quantification, enhancing environmental safety measures .

Material Science Applications

Polymer Stabilization

In material science, pyridinone derivatives are being explored for their role as stabilizers in polymer formulations. Their ability to interact with polymer matrices can enhance thermal stability and resistance to oxidative degradation. This application is particularly valuable in the production of durable materials used in harsh environments .

Case Studies

Mecanismo De Acción

The mechanism of action of 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-ethyl-

- 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-propyl-

- 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-butyl-

Uniqueness

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hexyl group and the hydroxyl and methyl substituents on the pyridinone ring can result in distinct properties compared to its analogs.

Actividad Biológica

Overview

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyridinone class, which is known for its potential therapeutic applications, including antimicrobial, anticancer, and iron-chelating properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure

The chemical structure of 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanism of action may involve:

- Molecular Targets : The compound can bind to various enzymes, potentially inhibiting their activity.

- Biochemical Pathways : It may modulate pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Antimicrobial Properties

Research indicates that 4(1H)-Pyridinone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridinone compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of 4(1H)-Pyridinone has been explored through various in vitro and in vivo studies. Compounds with similar structures have demonstrated the ability to inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study reported that pyridinone derivatives showed potent antiproliferative effects against gastric carcinoma cell lines with IC50 values in the low micromolar range .

Iron Chelation

One of the notable applications of pyridinones is their role as iron chelators. These compounds can bind to iron ions, facilitating their excretion from the body. This property is particularly useful in treating conditions like hemochromatosis and other iron overload disorders . The effectiveness of these compounds as chelators has been linked to their structural features, which influence their binding affinity for iron.

Research Findings and Case Studies

Several studies have investigated the biological activity and therapeutic potential of 4(1H)-Pyridinone:

Propiedades

IUPAC Name |

1-hexyl-3-hydroxy-2-methylpyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-4-5-6-8-13-9-7-11(14)12(15)10(13)2/h7,9,15H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMBXXIGVFMNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=O)C(=C1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876977 | |

| Record name | 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30652-18-7 | |

| Record name | 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hexyl-3-hydroxy-2-methyl-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.